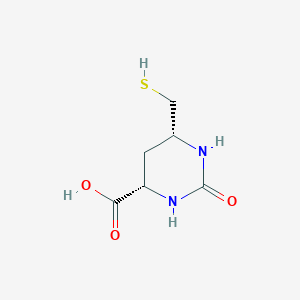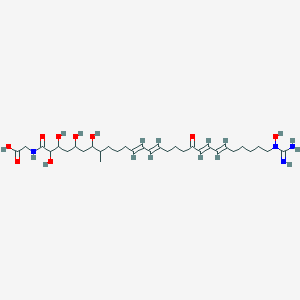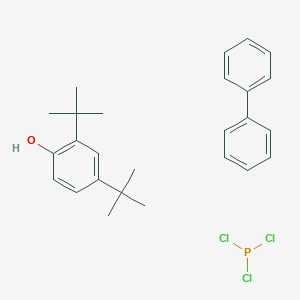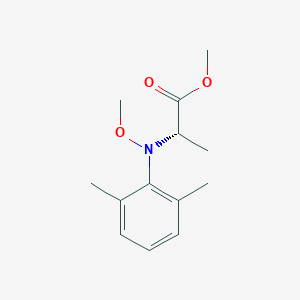
Indolin-1-carbonylchlorid
Übersicht
Beschreibung
Reserpilin ist ein Indolalkaloid, das in den Wurzeln der Rauwolfia-Arten vorkommt, insbesondere in Rauwolfia serpentina und Rauwolfia vomitoria . Es ist strukturell verwandt mit anderen Alkaloiden wie Reserpin und Yohimbin. Reserpilin wurde wegen seiner potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Bluthochdruck und bestimmten psychiatrischen Störungen .
Wissenschaftliche Forschungsanwendungen
Reserpilin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Kalibrierstandard zur Bewertung der Leistung von Massenspektrometern verwendet.
Industrie: Biotechnologische Methoden werden zur Herstellung von Reserpilin für pharmazeutische Anwendungen eingesetzt.
5. Wirkmechanismus
Reserpilin übt seine Wirkung aus, indem es die Aufnahme von Noradrenalin in Speichervesikel hemmt, was zur Depletion von Katecholaminen und Serotonin aus zentralen und peripheren Axonterminals führt . Dieser Mechanismus ähnelt dem von Reserpin, einem weiteren Alkaloid, das in Rauwolfia-Arten vorkommt. Die Reduktion von Katecholaminen führt zu einer Abnahme der Herzfrequenz, der Kraft der Herzkontraktion und des peripheren Gefäßwiderstands, was zu seinen blutdrucksenkenden Wirkungen beiträgt .
Wirkmechanismus
Target of Action
Indoline-1-carbonyl chloride, also known as 2,3-Dihydroindole-1-carbonyl chloride, is a derivative of indole . Indole derivatives have been found to interact with a variety of targets, including cancer cells, microbes, and different types of disorders in the human body . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
For instance, they can form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . The presence of a carboxamide moiety in indole derivatives, such as Indoline-1-carbonyl chloride, could potentially enhance this interaction .
Biochemical Pathways
Indoline-1-carbonyl chloride, like other indole derivatives, may affect several biochemical pathways. Indole derivatives have been found to play a significant role in cell biology . They are involved in the synthesis of various natural products and drugs
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities . The physicochemical properties of indoline compounds, such as water solubility and lipid solubility, can influence their bioavailability .
Result of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that Indoline-1-carbonyl chloride could potentially have a wide range of effects at the molecular and cellular levels.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Reserpilin kann auf verschiedenen chemischen Wegen synthetisiert werden. Ein übliches Verfahren beinhaltet die Extraktion des Alkaloids aus den Wurzeln von Rauwolfia-Arten, gefolgt von der Reinigung mittels chromatographischer Verfahren . Die Syntheseroute beinhaltet typischerweise die Verwendung von organischen Lösungsmitteln wie Methanol und Essigsäure, um die Ionisierung von Reserpilin während des Extraktionsprozesses zu verbessern .
Industrielle Produktionsmethoden: Die industrielle Produktion von Reserpilin beinhaltet häufig biotechnologische Methoden wie Mehrfachtriebkultur, Kallusbildung und Zell-Suspension-Kultur . Diese Methoden ermöglichen die großtechnische Produktion von Reserpilin bei gleichzeitiger Minimierung der Übernutzung natürlicher Ressourcen. Techniken wie Vorläuferzufuhr, Elicitation und synthetische Saatgutproduktion werden ebenfalls eingesetzt, um die Ausbeute an Reserpilin zu steigern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Reserpilin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen:
Oxidation: Reserpilin kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen oxidiert werden.
Reduktion: Die Reduktion von Reserpilin kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden.
Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung von Halogenierungsmitteln wie Brom oder Chlor unter kontrollierten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Reserpilin verschiedene oxidierte Derivate ergeben, während die Reduktion zu reduzierten Formen des Alkaloids führen kann .
Vergleich Mit ähnlichen Verbindungen
Reserpilin ist strukturell ähnlich anderen Indolalkaloiden wie Reserpin, Yohimbin und Ajmalin . Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Liste ähnlicher Verbindungen:
- Reserpin
- Yohimbin
- Ajmalin
- Isoreserpilin
- Dehydroreserpilin
Die einzigartige Kombination pharmakologischer Eigenschaften von Reserpilin macht es zu einer wertvollen Verbindung für weitere Forschungsarbeiten und potenzielle therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
2,3-dihydroindole-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVDNQHSQZMQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625379 | |
| Record name | 2,3-Dihydro-1H-indole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117086-91-6 | |
| Record name | 2,3-Dihydro-1H-indole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indole-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
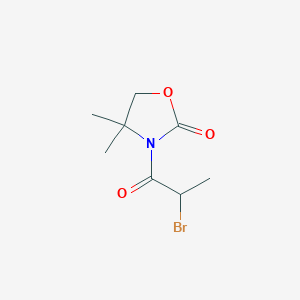

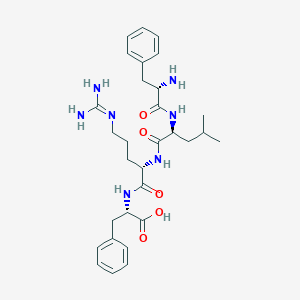
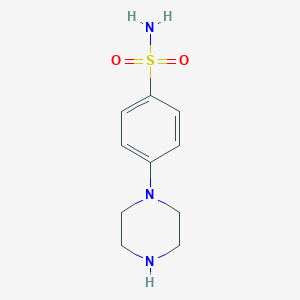
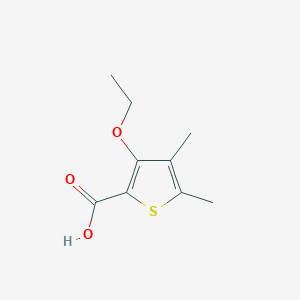
![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)



